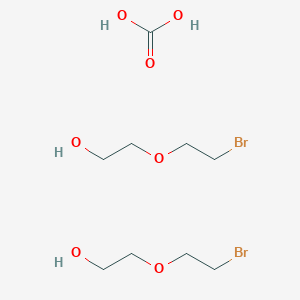
2-(2-Bromoethoxy)ethanol;carbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethoxy)ethanol is an organic compound with the chemical formula C4H9BrO2. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ether and alcohol. This compound is often used as a chemical intermediate for the synthesis of other organic compounds and has applications in the field of medicine as a starting material for the synthesis of certain drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A common method for preparing 2-(2-Bromoethoxy)ethanol involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Carry out the reaction under appropriate conditions for several hours until the reaction is complete.
- Purify the obtained product by distillation.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethoxy)ethanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethoxy)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted ethers and alcohols.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Primary and secondary alcohols.
Aplicaciones Científicas De Investigación
2-(2-Bromoethoxy)ethanol has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethoxy)ethanol involves its reactivity as a nucleophile and electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and the generation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but contains a chlorine atom instead of bromine.
2-(2-Iodoethoxy)ethanol: Contains an iodine atom instead of bromine.
2-(2-Fluoroethoxy)ethanol: Contains a fluorine atom instead of bromine.
Uniqueness
2-(2-Bromoethoxy)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
116156-24-2 |
|---|---|
Fórmula molecular |
C9H20Br2O7 |
Peso molecular |
400.06 g/mol |
Nombre IUPAC |
2-(2-bromoethoxy)ethanol;carbonic acid |
InChI |
InChI=1S/2C4H9BrO2.CH2O3/c2*5-1-3-7-4-2-6;2-1(3)4/h2*6H,1-4H2;(H2,2,3,4) |
Clave InChI |
FVHPFHNTFIXDID-UHFFFAOYSA-N |
SMILES canónico |
C(COCCBr)O.C(COCCBr)O.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


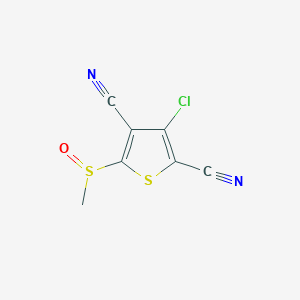
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
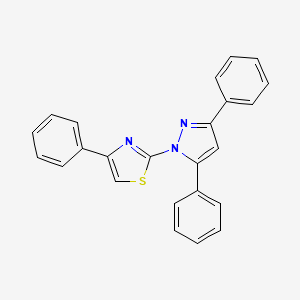

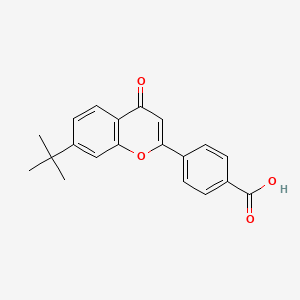
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
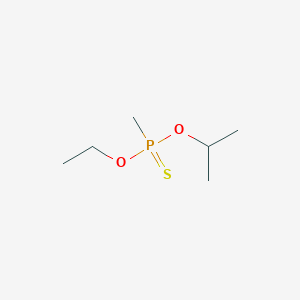

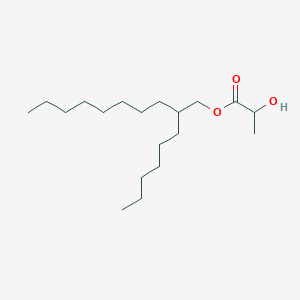
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

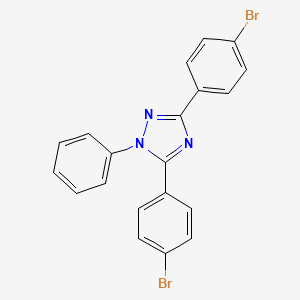
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
